![molecular formula C30H52O26 B12323460 4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12323460.png)

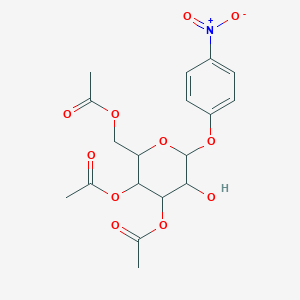

4-[4-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La laminaripentaosa es un pentasacárido compuesto por cinco unidades de glucosa unidas por enlaces β-1,3-glucosídicos. Se deriva de la hidrólisis de β-1,3-glucanos, que son polisacáridos que se encuentran en las paredes celulares de hongos, algas y plantas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La laminaripentaosa se puede sintetizar mediante la hidrólisis enzimática de β-1,3-glucanos utilizando glicosidasas específicas, como la laminarinasa. La reacción suele tener lugar en condiciones suaves, con una actividad óptima observada a un pH de 4,5-5,5 y temperaturas alrededor de 40-45 °C .

Métodos de producción industrial

La producción industrial de laminaripentaosa implica la extracción de β-1,3-glucanos de fuentes naturales como Laminaria digitata, un tipo de alga marrón. Los β-1,3-glucanos extraídos se someten luego a hidrólisis ácida parcial o tratamiento enzimático para producir laminaripentaosa . Los oligosacáridos resultantes se purifican utilizando técnicas como la cromatografía de exclusión por tamaño y la espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de reacciones

La laminaripentaosa se somete principalmente a reacciones de hidrólisis catalizadas por β-1,3-glucanasas. Estas enzimas rompen los enlaces β-1,3-glucosídicos, lo que da como resultado la formación de oligosacáridos más pequeños .

Reactivos y condiciones comunes

La hidrólisis de la laminaripentaosa se ve facilitada por las hidrolasas de glucósidos, como la laminarinasa, en condiciones ácidas (pH 4,5-5,5) y temperaturas moderadas (40-45 °C) . Otros reactivos, como la azida de sodio, se pueden utilizar en estudios de mutagénesis para identificar residuos esenciales involucrados en el mecanismo catalítico .

Principales productos formados

El principal producto de la hidrólisis de laminaripentaosa es la laminaritriosa, un trisacárido compuesto por tres unidades de glucosa unidas por enlaces β-1,3-glucosídicos .

Aplicaciones Científicas De Investigación

La laminaripentaosa tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de las β-1,3-glucanasas.

Medicina: La laminaripentaosa exhibe propiedades antifúngicas y se ha investigado su posible uso en el tratamiento de infecciones por hongos

Industria: Se utiliza en la producción de biocombustibles y como prebiótico en alimentos funcionales

Mecanismo De Acción

La laminaripentaosa ejerce sus efectos a través de la hidrólisis de β-1,3-glucanos por β-1,3-glucanasas. La enzima rompe los enlaces β-1,3-glucosídicos, lo que da como resultado la formación de oligosacáridos más pequeños . El mecanismo catalítico involucra dos residuos clave, Glu154 y Asp170, que actúan como catalizadores ácido y base, respectivamente .

Comparación Con Compuestos Similares

La laminaripentaosa es similar a otros oligosacáridos derivados de β-1,3-glucanos, como la laminaritriosa y la laminaritetraosa. la laminaripentaosa es única debido a su estructura específica de pentasacárido, que confiere propiedades bioquímicas distintas . Otros compuestos similares incluyen:

Laminaribiosa: Un disacárido compuesto por dos unidades de glucosa unidas por enlaces β-1,3-glucosídicos.

Laminaritriosa: Un trisacárido compuesto por tres unidades de glucosa unidas por enlaces β-1,3-glucosídicos.

Laminaritetrose: Un tetrasacárido compuesto por cuatro unidades de glucosa unidas por enlaces β-1,3-glucosídicos

La laminaripentaosa destaca por su mayor grado de polimerización, lo que influye en su solubilidad, estabilidad y actividad biológica.

Propiedades

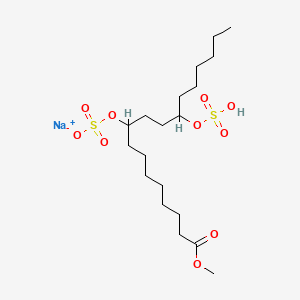

IUPAC Name |

4-[4-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQINGLDFWYORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)

![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)

![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12323416.png)

![[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate](/img/structure/B12323436.png)

![2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B12323463.png)

![6-[4-[4-(2-Amino-2-carboxyethyl)-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323469.png)